
5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chloro-6-fluorobenzyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Fluorobenzyl)thiazol-2-amine
- 5-(2-Chlorobenzyl)thiazol-2-amine
- 5-(2-Bromobenzyl)thiazol-2-amine
Comparison
5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s chemical reactivity and stability .
Eigenschaften
Molekularformel |
C10H8ClFN2S |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8ClFN2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14) |
InChI-Schlüssel |
HKFVAQWACOYXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


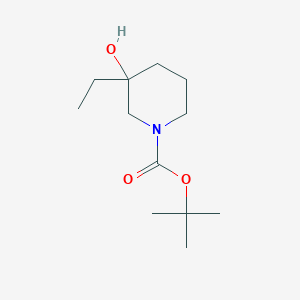

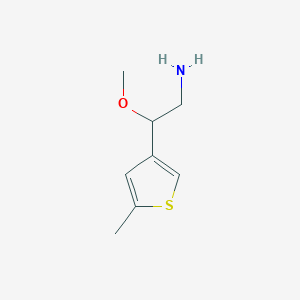
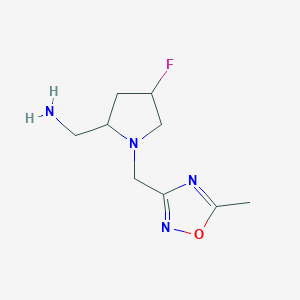
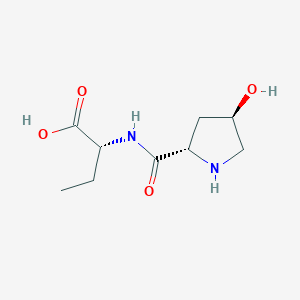
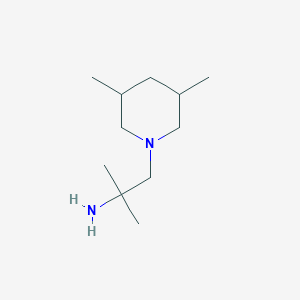

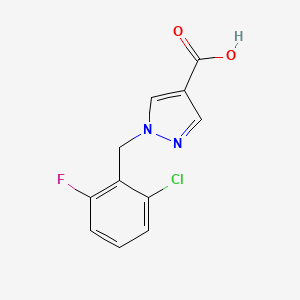
![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)

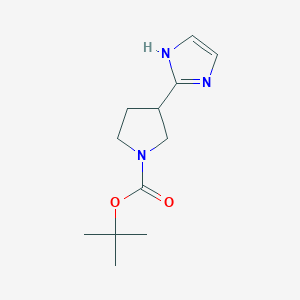
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
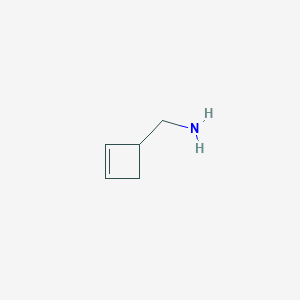
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
